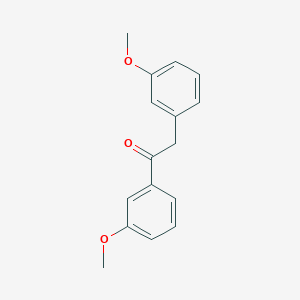
1,2-Bis(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is a derivative of ethanone, where two 3-methoxyphenyl groups are attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide (KOH). The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at the 4-position.
1,2-Bis(2-methoxyphenyl)ethanone: Methoxy groups at the 2-position.
3-Methoxyacetophenone: A simpler structure with only one methoxyphenyl group.
Uniqueness
1,2-Bis(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6266-57-5 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1,2-bis(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2/h3-9,11H,10H2,1-2H3 |
Clave InChI |
FBXWRCMGXUGQIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

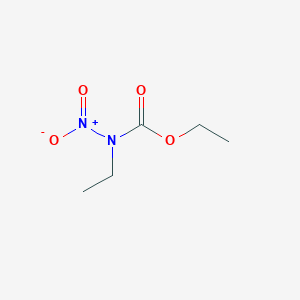
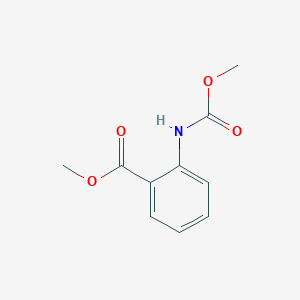
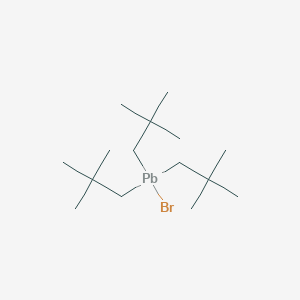
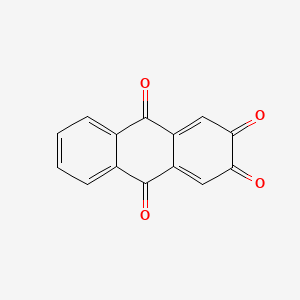
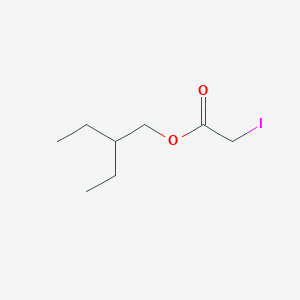
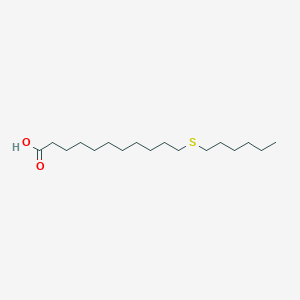

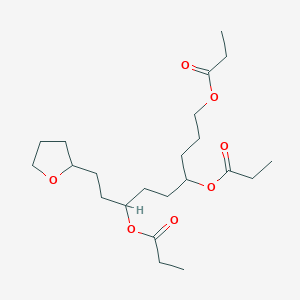


![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
